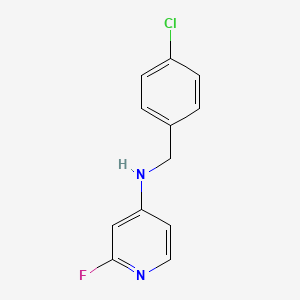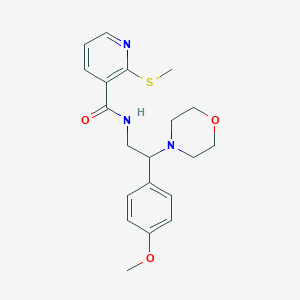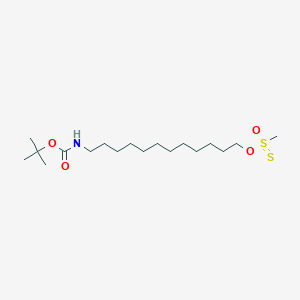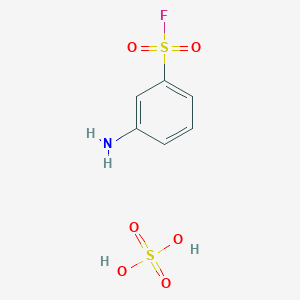![molecular formula C13H21N3O B13351859 3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)
3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile is a chemical compound with a unique structure that includes a bipiperidine moiety and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile typically involves the reaction of 1,4’-bipiperidine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the bipiperidine, followed by the addition of a nitrile compound to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions
3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The bipiperidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted bipiperidine derivatives.
科学研究应用
3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bipiperidine moiety can interact with receptors or enzymes, modulating their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
1,4’-Bipiperidin-3-ol: A related compound with a hydroxyl group instead of a nitrile group.
3-([1,4’-Bipiperidin]-1’-ylmethyl)-7-bromo-N-(1-phenylcyclopropyl)-2-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide: A more complex derivative with additional functional groups.
Uniqueness
3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile is unique due to its specific combination of a bipiperidine moiety and a nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H21N3O |
|---|---|
分子量 |
235.33 g/mol |
IUPAC 名称 |
3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propanenitrile |
InChI |
InChI=1S/C13H21N3O/c14-7-4-13(17)16-10-5-12(6-11-16)15-8-2-1-3-9-15/h12H,1-6,8-11H2 |
InChI 键 |
VVJTWALQYXKNHC-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



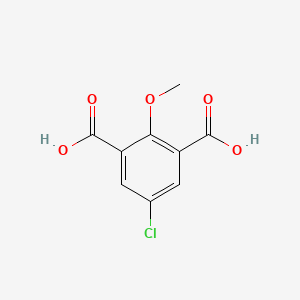
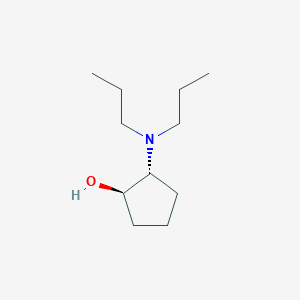
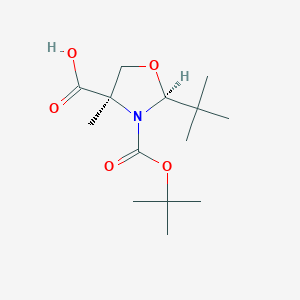
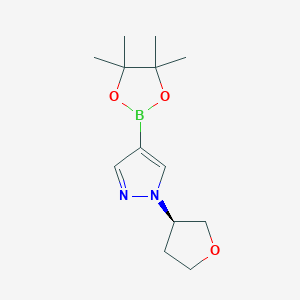
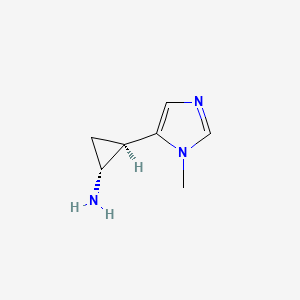
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
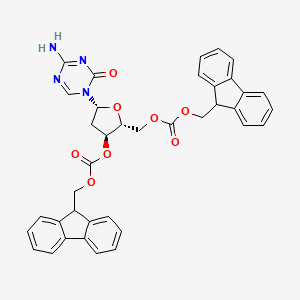
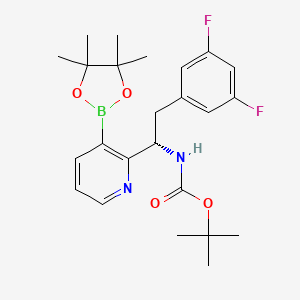
![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)
